6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13BrClNO and its molecular weight is 374.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benzo(h)quinoline Derivatives : Rice (1976) discussed the synthesis of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, demonstrating the process of creating benzo[h]quinoline derivatives, which are relevant to the chemical family of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (Rice, 1976).
Molecular Structure and Spectroscopic Characterization : Wazzan, Al-Qurashi, and Faidallah (2016) conducted a detailed study on the molecular structure, spectroscopic characterization, and analyses of similar benzo[h]quinoline derivatives, providing insights into the structural and electronic properties of these compounds (Wazzan, Al-Qurashi & Faidallah, 2016).
Applications in Medicine and Biology
Antimalarial Activity : A study by Parthasaradhi et al. (2015) on the synthesis of novel quinoline-based triazoles revealed significant antimicrobial and antimalarial activities, suggesting potential medical applications for compounds in the quinoline family (Parthasaradhi et al., 2015).
Photophysical Characterization : Ghedini et al. (2002) investigated luminescent zinc complexes with substituted hydroxyquinolines. These studies highlight the photophysical properties of quinoline derivatives, which may have applications in developing new luminescent materials (Ghedini et al., 2002).
Chemical Reactions and Synthesis Techniques
Synthesis of Quinoline Derivatives : Boduszek and Shine (1988) described the quinamine rearrangements, providing insights into the chemical reactions and synthesis techniques relevant to quinoline derivatives (Boduszek & Shine, 1988).
Nonlinear Optical Properties : Khalid et al. (2019) synthesized and characterized potent quinoline-based derivatives, assessing their electronic and nonlinear optical properties. This study demonstrates the potential use of quinoline derivatives in technological applications related to nonlinear optics (Khalid et al., 2019).
Properties
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVPNKDDHJMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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